

Advanced Synthesis Protocol: 5-Fluoro-6-iodouridine

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Compound of Interest

Compound Name: 5-Fluoro-6-iodouridine

CAS No.: 87818-06-2

Cat. No.: B1356998

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Via Regioselective Directed Ortho-Lithiation (DoM) Executive Summary & Strategic Analysis

Target Compound: **5-Fluoro-6-iodouridine** (CAS: 87818-06-2) Core Challenge: Introduction of iodine at the C6 position is sterically hindered by the ribose moiety and electronically challenged by the competing acidity of the N3 proton. Strategic Solution: The presence of the Fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), significantly acidifying the C6 proton. This makes Directed Ortho-Metallation (DoM) using Lithium Diisopropylamide (LDA) highly effective compared to non-fluorinated uridine.

Key Advantages of this Route:

- **Regioselectivity:** Exclusive C6 functionalization; no C5 mixtures (as C5 is blocked by F).
- **Convergence:** Uses commercially available 5-fluorouridine, avoiding the complex glycosylation of unstable 6-iodo bases.
- **Scalability:** Reaction conditions are standard for pharmaceutical intermediate production.

Retrosynthetic Analysis

The pathway disconnects the C-I bond at the final functionalization step. The precursor requires global protection of the ribose hydroxyls to prevent alkoxide formation and to direct the lithiation species.

Pathway:5-F-6-I-U

Protected 5-F-6-I-U

6-Lithio-Intermediate

Protected 5-F-U

5-Fluorouridine

Step-by-Step Experimental Protocol

Phase A: Global Protection (Silylation)

Objective: Protect the 2', 3', and 5' hydroxyl groups to prevent side reactions with LDA. TBDMS (tert-butyldimethylsilyl) is preferred over acetyl/benzoyl due to stability under strong basic conditions (LDA).

- Reagents: 5-Fluorouridine (1.0 eq), TBDMS-Cl (3.5 eq), Imidazole (7.0 eq), DMF (anhydrous).
- Procedure:
 - Dissolve 5-fluorouridine in anhydrous DMF (0.5 M concentration) under Argon.
 - Add Imidazole followed by TBDMS-Cl.
 - Stir at 25°C for 12–16 hours.
 - Workup: Dilute with Et₂O, wash with water (3x) to remove DMF/Imidazole. Dry over Na₂SO₄.^[1]
 - Purification: Flash chromatography (Hexane/EtOAc).
 - Product:2',3',5'-Tri-O-(tert-butyldimethylsilyl)-5-fluorouridine (Intermediate 1).

Phase B: Directed Ortho-Lithiation & Iodination (The Critical Step)

Objective: Generate the C6-carbanion and quench with electrophilic iodine.

- Reagents: Intermediate 1 (1.0 eq), LDA (Lithium Diisopropylamide, 2.0 M in THF/heptane, 2.2 eq), Iodine (, 2.5 eq), Anhydrous THF.
- Setup: Flame-dried glassware, strictly inert atmosphere (Argon/Nitrogen).
- Procedure:
 - Cool a solution of Intermediate 1 in THF to -78°C (Dry ice/Acetone bath).
 - Lithiation: Add LDA dropwise over 20 minutes. The solution typically turns yellow/orange. Mechanism: The C4-carbonyl oxygen coordinates the Li, directing the base to the C6 proton. The C5-F stabilizes the resulting carbanion.
 - Stir at -78°C for 1 hour.
 - Iodination: Dissolve Iodine () in minimal THF and add dropwise to the lithiated mixture at -78°C .
 - Stir for 30 mins at -78°C , then allow to warm to 0°C over 1 hour.
 - Quench: Add saturated aqueous (Sodium Thiosulfate) to reduce excess iodine (color change from brown to clear).
 - Workup: Extract with EtOAc, wash with brine, dry over MgSO_4 .
 - Product: **2',3',5'-Tri-O-TBDMS-5-fluoro-6-iodouridine** (Intermediate 2).

Phase C: Global Deprotection

Objective: Remove silyl groups to yield the final nucleoside without cleaving the C-I bond (which is sensitive to reduction).

- Reagents:

(Triethylamine trihydrofluoride) or TBAF (buffered with AcOH).

- Note: Avoid unbuffered TBAF as the high basicity can cause dehydroiodination (elimination). Acidic conditions () are safer for 6-iodo derivatives.

- Procedure:

- Dissolve Intermediate 2 in THF.

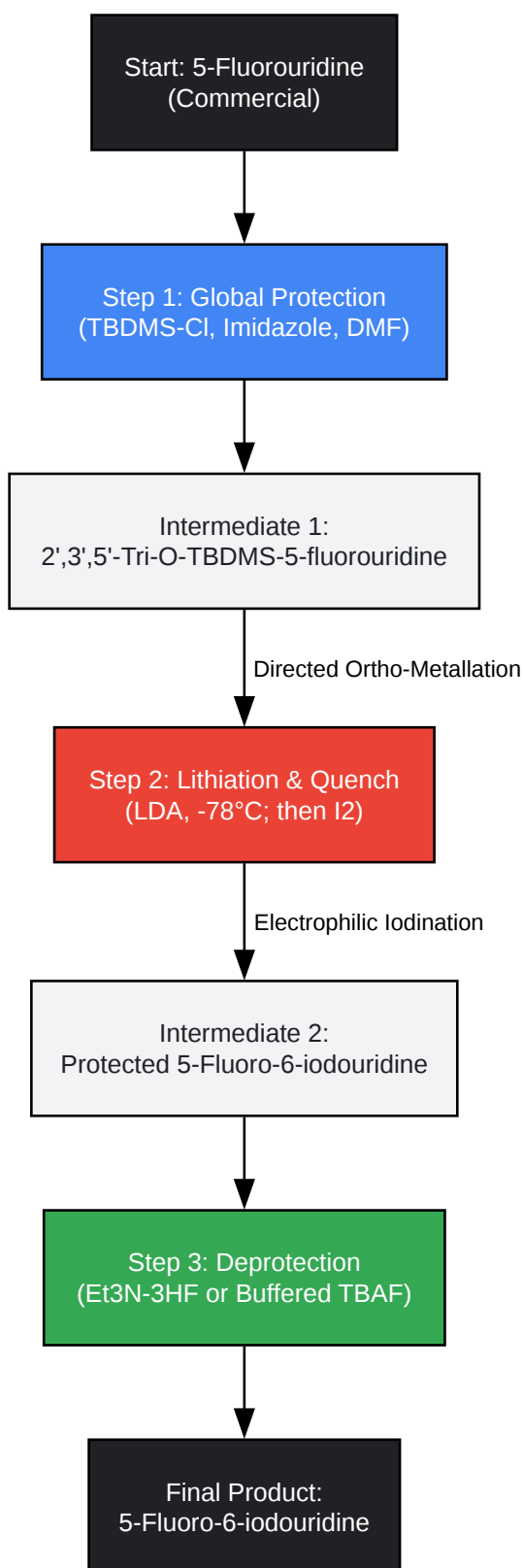
- Add

(5.0 eq). Stir at Room Temperature for 24 hours.

- Purification: Remove solvent in vacuo.^[2] Purify via preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient) or column chromatography (DCM/MeOH).

- Final Product:**5-Fluoro-6-iodouridine**.

Process Visualization (Workflow)



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Figure 1: Convergent synthesis pathway utilizing the C6-lithiation strategy.

Mechanistic Insight: Why this works

The success of this protocol relies on the Cooperative Ortho-Effect:

- **Coordination:** The Lithium cation () coordinates with the carbonyl oxygen at C4 (and potentially the ring nitrogen anion if N3 is deprotonated, though TBDMS sterics usually favor C4-O coordination).
- **Inductive Acidification:** The Fluorine atom at C5 is highly electronegative (). It pulls electron density from the C5-C6 bond, making the C6 proton significantly more acidic (pKa lowered by ~3-5 units compared to uridine).
- **Stabilization:** The resulting C6-carbanion is stabilized by the adjacent electron-withdrawing Fluorine, preventing rapid decomposition before the Iodine quench.

Data & Quality Control

Parameter	Specification	Method of Verification
Appearance	Off-white to pale yellow solid	Visual Inspection
Identity (NMR)	Loss of C6-H doublet (~8.0 ppm). Presence of F-coupling. [3][4]	¹ H-NMR (DMSO-d6)
Identity (MS)	[M+H] ⁺ matches theoretical mass (approx 389.09 Da)	LC-MS (ESI ⁺)
Purity	>95%	HPLC (C18, 254 nm)
Stability	Light Sensitive (C-I bond labile to photolysis)	Store at -20°C, Dark

Critical Troubleshooting:

- **Problem:** Recovery of starting material (5-Fluorouridine).
 - **Cause:** Wet THF or insufficient LDA.

- Fix: Redistill THF over Na/Benzophenone; titrate LDA before use.
- Problem: C6-H signal remains in NMR.
 - Cause: Lithiation temperature too high (decomposition) or quench too slow.
 - Fix: Maintain strict -78°C ; ensure rapid addition of Iodine solution.

Safety & Handling

- Iodine (): Corrosive and volatile. Weigh in a fume hood.
- LDA: Pyrophoric. Handle under strict inert atmosphere.
- HF Derivatives:

is toxic and corrosive. Use calcium gluconate gel in case of skin contact.
- Product Stability: 6-iodo nucleosides are prone to deiodination upon prolonged exposure to UV light. All purification steps should be performed under low-light conditions or using amber glassware.

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